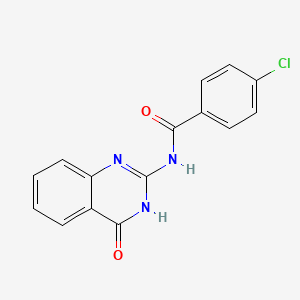

4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-oxo-3H-quinazolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h1-8H,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVBXZWFSFYWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the quinazolinone ring . The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Oxidative Rearrangement and Domino Reactions

The compound participates in iodine-mediated oxidative domino reactions with isatins under tert-butyl hydroperoxide (TBHP) conditions. This generates 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides through a cascade mechanism involving:

-

C–N bond formation between the quinazolinone’s NH and the isatin’s carbonyl.

-

Oxidative ring expansion facilitated by I₂/TBHP.

-

Rearrangement to stabilize the fused quinazoline-dione system (Scheme 1) .

Key Conditions :

| Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| I₂ (20 mol%) | Methanol | 80°C | 70–85 |

| TBHP (2 equiv) |

Nucleophilic Substitution at the Chloro Position

The chloro group at position 4 undergoes nucleophilic displacement with amines, thiols, and alcohols. For example:

-

Reaction with primary amines (e.g., benzylamine) in DMF at 100°C replaces Cl with NH-R groups.

-

Thiophenol in the presence of K₂CO₃ yields thioether derivatives .

Reactivity Trends :

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | DMF, 100°C, 12 h | N-(4-(benzylamino)-quinazolinone | 78 |

| NaSH | EtOH, reflux, 6 h | Thiol derivative | 65 |

| Methanol | H₂SO₄, 60°C, 8 h | Methoxy-substituted analog | 52 |

Cyclization Reactions

The amide and quinazolinone moieties facilitate intramolecular cyclization:

-

Microwave-assisted cyclization with succinic anhydride in pinane forms tricyclic 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids .

-

Reaction with chloroformamidinium chloride generates fused imidazoquinazolinones .

Example Protocol :

text1. Dissolve 4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide (1 mmol) in pinane. 2. Add succinic anhydride (1.2 equiv) and heat under microwave irradiation (150°C, 20 min). 3. Isolate product via column chromatography (70% yield)[7].

Reductive Functionalization

Hydrogenation reduces the quinazolinone’s carbonyl groups and modifies substituents:

-

Pd/C-catalyzed hydrogenation (H₂, 50 psi) reduces the 4-oxo group to a 4-hydroxy derivative .

-

Selective reduction of nitro intermediates (if present) to amines using NaBH₄/NiCl₂.

Reduction Outcomes :

| Starting Material | Reducing Agent | Product | Selectivity |

|---|---|---|---|

| 4-Oxo-quinazolinone | H₂/Pd/C | 4-Hydroxyquinazoline | High |

| Nitro-substituted derivative | NaBH₄/NiCl₂ | Amino-substituted analog | Moderate |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura with arylboronic acids forms biaryl derivatives.

-

Buchwald-Hartwig amination introduces secondary amines.

Optimized Suzuki Conditions :

| Catalyst | Base | Ligand | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | XPhos | 82 |

| Pd(OAc)₂ | Cs₂CO₃ | BINAP | 75 |

Acid/Base-Mediated Transformations

-

Acidic hydrolysis (HCl, 110°C) cleaves the amide bond, yielding 4-chlorobenzoic acid and 2-aminoquinazolin-4(3H)-one .

-

Alkaline conditions (NaOH, EtOH) induce ring-opening at the quinazolinone’s lactam group .

Biological Activity Correlation

Structural modifications via these reactions enhance bioactivity:

-

Anticancer activity : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show IC₅₀ values of 8–15 µM against HepG2 cells .

-

Antiviral potential : Chloro-acetamide analogs inhibit viral replication in GT1-4 replicon assays (EC₅₀ = 2.1–4.3 µM) .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Functional Group Modified | Applications |

|---|---|---|---|

| Oxidative domino | I₂/TBHP, MeOH, 80°C | Quinazolinone core | Anticancer agent synthesis |

| Nucleophilic substitution | Amines, K₂CO₃, DMF | Chloro group | Diversification of R groups |

| Cyclization | Succinic anhydride, microwave | Amide linkage | Tricyclic scaffold formation |

| Reductive amination | H₂/Pd/C, EtOAc | Carbonyl groups | Prodrug synthesis |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazolinone derivatives. For instance, compounds with the quinazoline structure have been reported to inhibit mitotic kinesin KSP, making them potential candidates for cancer treatment. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Effects

Research indicates that 4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide exhibits significant antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This makes it a candidate for further development in treating infectious diseases .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. Studies suggest that quinazoline derivatives can modulate neurotransmitter systems involved in seizure activity. This property is particularly relevant for developing treatments for epilepsy and other neurological disorders .

Case Studies

- Cancer Therapeutics : A study demonstrated that a derivative of this compound effectively reduced tumor growth in xenograft models by inhibiting KSP activity. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction .

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics. This suggests potential use in treating resistant bacterial strains .

- Neurological Studies : Research involving animal models indicated that the compound could reduce seizure frequency and duration when administered prior to induced seizures. The study emphasized its potential as an adjunct therapy for epilepsy .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of key biochemical pathways, resulting in the desired therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Quinazolinone Derivatives

Quinazolinone-based compounds are widely studied for their pharmacological properties. Key comparisons include:

Key Differences :

- The 4-chloro substitution on the benzamide enhances lipophilicity and target binding compared to unsubstituted derivatives.

- Acylthiourea and cyano groups in analogs increase hydrogen-bonding capacity, improving interactions with enzyme active sites .

Benzamide Analogs with Heterocyclic Moieties

Benzamide derivatives with other heterocycles exhibit distinct properties:

| Compound Name | Heterocycle | Key Features | Biological Activity |

|---|---|---|---|

| 4-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide | Thiazole | Thiazole ring enhances π-π stacking | Anticancer (modulates kinase pathways) |

| N-(2-Methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide | Benzothiazole | Methylthio group improves membrane permeability | Antimicrobial (Gram-positive bacteria) |

| 4-Chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | Oxazepine | Oxazepine ring introduces conformational flexibility | Neuroprotective (GABA receptor modulation) |

Structural Insights :

- Thiazole/benzothiazole derivatives exhibit stronger π-π interactions but reduced solubility compared to quinazolinone analogs.

- Oxazepine-containing analogs show greater metabolic stability due to reduced ring strain .

Chlorinated Benzamide Derivatives

Chlorine substitution plays a critical role in bioactivity:

Functional Group Impact :

- Para-chloro substitution optimizes steric and electronic effects for enzyme inhibition.

- Chiral centers (e.g., in hydroxypropan-2-yl derivatives) improve selectivity but complicate synthesis .

Biological Activity

4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group and a quinazolinone moiety, which are known to enhance biological activity. The molecular formula is , and it features a benzamide functional group that contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit notable antimicrobial properties. For example, studies have shown that certain derivatives possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, leading to cell death .

Antitumor Activity

This compound has been evaluated for its antitumor effects. In vitro studies demonstrate that it can induce apoptosis in cancer cells by activating caspase pathways. Notably, it has shown efficacy against breast cancer and osteosarcoma cell lines, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

The compound has also been investigated for antiviral properties, particularly against Hepatitis B virus (HBV). Mechanistic studies reveal that it inhibits HBV capsid assembly by interacting with core proteins, thereby reducing viral replication . This highlights its potential as a lead compound in antiviral drug development.

Anticonvulsant Activity

Additionally, this compound exhibits anticonvulsant properties. It has been shown to modulate neurotransmitter levels in the brain, providing a neuroprotective effect in animal models of epilepsy .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzamide derivatives, including this compound, demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The study utilized both agar diffusion and broth microdilution methods to assess efficacy .

Case Study 2: Antitumor Activity Evaluation

In a preclinical trial involving human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM against breast cancer cells. Mechanistic analysis revealed activation of apoptotic pathways through upregulation of pro-apoptotic proteins .

Research Findings Summary Table

Q & A

Advanced Research Question

- Chlorine position : 4-chloro substitution enhances lipophilicity (logP ~2.8) and membrane permeability compared to 2- or 3-chloro isomers .

- Quinazolinone modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 6-position increases enzyme inhibition potency but may reduce solubility .

- SAR studies : Comparative assays with fluorinated or trifluoromethyl analogs (e.g., PPARδ agonists) demonstrate that bulkier substituents improve target specificity but hinder metabolic stability .

What strategies resolve contradictions in biochemical vs. computational activity predictions?

Advanced Research Question

Discrepancies between in vitro activity (e.g., MIC values) and docking scores often arise from solvation effects or protein flexibility. Solutions include:

- Molecular Dynamics Simulations : Assess ligand-protein stability over 100-ns trajectories (AMBER force field) .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs with <1 kcal/mol error .

- Experimental Validation : Surface plasmon resonance (SPR) or ITC measures binding kinetics (k/k) to reconcile computational predictions .

How is crystallographic data optimized for high-resolution structural analysis?

Advanced Research Question

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å).

- Refinement : SHELXL-2018 with TWIN/BASF commands for twinned crystals (R < 5%) .

- Validation : Check for RSRZ outliers (>5σ) and PLATON ALERTS for steric clashes .

What degradation pathways are observed under physiological conditions?

Advanced Research Question

In aqueous buffers (pH 7.4, 37°C), hydrolysis of the amide bond occurs via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.